2-[4-(Methylthio)phenyl]-2-propanol
Description
2-[4-(Methylthio)phenyl]-2-propanol is a tertiary alcohol characterized by a methylthio (-SMe) substituent at the para position of a phenyl ring attached to a propanol moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the production of Elafibranor (a peroxisome proliferator-activated receptor agonist used to treat metabolic and liver diseases) . Its structural features, including the electron-rich methylthio group and sterically hindered alcohol, influence its reactivity and solubility. The methylthio group enhances lipophilicity, making it suitable for organic synthesis under non-polar conditions, while the tertiary alcohol moiety may limit hydrogen-bonding interactions compared to primary or secondary alcohols.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXFRIBPANBRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylthio)phenyl]-2-propanol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, thioanisole is reacted with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in an ice-water bath to maintain a low temperature, followed by heating to complete the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of solid acid catalysts can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(Methylthio)phenyl]-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules .
Comparison with Similar Compounds
2-(Ethylthio)phenol
- Structure : Replaces the methylthio group with an ethylthio (-SEt) substituent.
- Impact : Increased alkyl chain length enhances lipophilicity (logP ~2.8 vs. ~2.3 for the methylthio analogue) but reduces solubility in polar solvents. Ethylthio derivatives are less reactive in nucleophilic substitutions due to steric hindrance .
- Applications : Primarily used in agrochemicals as a precursor for sulfide-based herbicides.
3-(Methylthio)propan-1-ol
- Structure : Features a methylthio group on a linear propane chain with a primary alcohol.
- Impact: The primary alcohol enables stronger hydrogen bonding, increasing water solubility (30 mg/mL vs. <5 mg/mL for this compound). However, the absence of an aromatic ring reduces thermal stability (decomposition at 120°C vs. 180°C for the phenyl analogue) .
- Applications: Utilized in flavor and fragrance industries due to volatile thioether notes.
Aromatic Ring Modifications
2-(4-Biphenylyl)-2-propanol
- Structure : Substitutes the methylthio-phenyl group with a biphenylyl moiety.
- Impact: The biphenyl group increases molecular weight (238.3 g/mol vs. 92–94°C for the methylthio compound). Reduced solubility in ethanol (15 mg/mL vs. 50 mg/mL) limits its use in liquid-phase reactions .
- Applications : Intermediate in polymer synthesis for UV-stabilizing additives.
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol
- Structure : Replaces the methylthio group with hydroxyl (-OH) substituents on both aromatic rings.
- Impact : Hydroxyl groups significantly increase polarity (logP ~1.5) and hydrogen-bonding capacity, improving aqueous solubility (>100 mg/mL). However, oxidative instability necessitates storage under inert conditions .
- Applications: Investigated as a monomer for biodegradable polyesters.
Research Findings and Implications
- Reactivity: The methylthio group in this compound facilitates oxidative transformations (e.g., sulfoxide formation) more readily than ethylthio or hydroxyl analogues .
- Thermal Stability : Aromatic thioethers exhibit higher decomposition temperatures compared to aliphatic counterparts, making them preferable for high-temperature reactions .
- Biological Activity : Hydroxyl-substituted derivatives show higher metabolic clearance rates in vivo due to phase II conjugation pathways, whereas methylthio compounds exhibit prolonged half-lives .
Biological Activity
2-[4-(Methylthio)phenyl]-2-propanol is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
Chemical Structure and Properties
The compound this compound is characterized by a phenolic structure with a methylthio group, which contributes to its unique chemical and biological properties. Its molecular formula is , and it has a molecular weight of approximately 182.28 g/mol.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is critical in the context of rising antibiotic resistance.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 14 | 50 |
2. Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. This dual activity enhances its potential as a therapeutic agent in both medical and agricultural settings.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and alter cellular signaling pathways, impacting gene expression and cellular functions. Its functional groups allow for both covalent and non-covalent interactions with target molecules, making it a versatile candidate for drug development.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in vitro against clinical isolates of bacteria from patients with skin infections. The results indicated that the compound significantly reduced bacterial growth compared to control groups, highlighting its potential as a topical treatment option.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of the compound. In animal studies, doses up to 300 mg/kg showed no significant acute toxicity, although mild liver enzyme alterations were noted at higher concentrations. These findings suggest that while the compound possesses beneficial biological activities, careful consideration of dosage is essential for therapeutic applications.
Research Findings Summary
Recent studies have focused on various aspects of the biological activity of this compound:
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens.
- Mechanism of Action : Involves modulation of enzyme activity and cellular signaling pathways.
- Toxicity Profile : Generally safe at therapeutic doses with mild liver enzyme alterations observed at high doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
